![molecular formula C15H11N3O2 B1593933 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid CAS No. 372107-42-1](/img/structure/B1593933.png)
1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyrazole core structure substituted with phenyl and pyridinyl groups
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of phenylhydrazine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine.
Cyclization Reaction: Another method includes the cyclization of 1-phenyl-3-pyridin-3-yl-pyrazole-4-carboxylic acid derivatives under acidic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone-water mixture.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Mechanism of Action
Target of Action
Similar compounds have been reported to target the ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .
Mode of Action
Molecular docking studies of similar compounds suggest that they may act as activators of the insect ryr . The compound’s interaction with its target could lead to changes in the target’s function, potentially disrupting normal cellular processes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Phenyl-3-thiophen-3-yl-1H-pyrazole-4-carboxylic acid: Similar structure with a thiophenyl group instead of pyridinyl.
3-Phenyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole core with a phenyl group.
Uniqueness: 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties compared to its thiophenyl or unsubstituted counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Biological Activity
1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid (CAS No. 372107-42-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by various studies and data tables.
The molecular formula for this compound is with a molecular weight of 265.27 g/mol. The predicted boiling point is approximately 474.1 °C, and it has a density of 1.30 g/cm³ .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, 1-Phenyl-3-pyridin-3-yl-1H-pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Lung Cancer | A549 | 5.4 |
Breast Cancer | MDA-MB-231 | 6.2 |
Liver Cancer | HepG2 | 4.8 |
Colorectal Cancer | HCT116 | 7.0 |
These compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Activity
In addition to anticancer properties, the compound also demonstrates anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process:
Activity | IC50 (µM) |
---|---|
COX-1 Inhibition | 12.5 |
COX-2 Inhibition | 9.8 |
The selectivity for COX-2 suggests potential utility in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests:
Assay | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 15.0 |
ABTS Radical Scavenging | 18.5 |
These results indicate that the compound can effectively neutralize free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives, including this compound. The study focused on their multi-targeted actions against diabetes and neurodegenerative diseases:
- Anti-diabetic Activity : The compound exhibited potent inhibition against DPP-IV enzyme activity, with an IC50 value of 4.54 nM, indicating its potential use in managing type 2 diabetes.
- Neuroprotective Effects : In vitro studies demonstrated that it could inhibit acetylcholinesterase (AChE), suggesting a role in Alzheimer's disease management .
Properties
IUPAC Name |
1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-6-2-1-3-7-12)17-14(13)11-5-4-8-16-9-11/h1-10H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZKQECDRSESIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353766 | |
Record name | 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-42-1 | |
Record name | 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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